

2-Methoxy-4-nitrobenzonitrile CAS number

101084-96-2

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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

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An In-Depth Technical Guide to **2-Methoxy-4-nitrobenzonitrile** (CAS: 101084-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strategically positioned methoxy, nitro, and cyano group, makes it a versatile intermediate for the construction of complex molecular architectures. As a key building block, it serves as a precursor to a range of heterocyclic scaffolds that are central to the development of targeted therapeutics, particularly in oncology and immunology. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key chemical transformations, and its applications in modern drug discovery, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups on the benzonitrile core dictates its reactivity and physical properties.

Physicochemical Properties

The key physical and chemical identifiers for **2-Methoxy-4-nitrobenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	101084-96-2	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1]
Molecular Weight	178.14 g/mol	[1]
IUPAC Name	2-methoxy-4-nitrobenzonitrile	[1]
Appearance	Yellow to orange crystalline powder	[2]
Melting Point	177-180 °C	[3]
SMILES	COc1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N	[1]
InChI Key	MLIKCKXLGYEGAO-UHFFFAOYSA-N	[3]

Spectroscopic Data (Predicted and Experimental)

While comprehensive experimental spectra are not widely published, the spectroscopic profile can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2230-2210	Strong, Sharp	C≡N (Nitrile) Stretch
~1530-1515 & ~1350-1340	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
~1280-1250	Strong	Aryl-O-CH ₃ Asymmetric Stretch
~1050-1020	Medium	Aryl-O-CH ₃ Symmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra are predicted based on established substituent effects on the benzene ring.[\[4\]](#)

^1H NMR (400 MHz, CDCl_3):

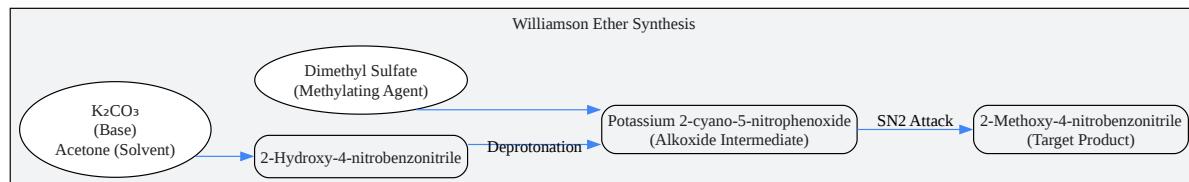
- $\delta \sim 8.1\text{-}8.3$ ppm: The aromatic proton ortho to the nitro group and meta to the nitrile is expected to be the most downfield due to strong deshielding.
- $\delta \sim 7.8\text{-}8.0$ ppm: The aromatic proton ortho to the nitrile and meta to the nitro group will also be significantly downfield.
- $\delta \sim 7.2\text{-}7.4$ ppm: The aromatic proton positioned between the methoxy and nitro groups is expected to be the most upfield of the aromatic signals.
- $\delta \sim 4.0$ ppm: A sharp singlet corresponding to the three protons of the methoxy ($-\text{OCH}_3$) group.

^{13}C NMR (100 MHz, CDCl_3):

- $\delta \sim 160\text{-}165$ ppm: Carbon attached to the methoxy group (C-OCH_3).
- $\delta \sim 145\text{-}150$ ppm: Carbon bearing the nitro group (C-NO_2).
- $\delta \sim 130\text{-}135$ ppm: Aromatic CH carbons.
- $\delta \sim 115\text{-}120$ ppm: The nitrile carbon ($\text{C}\equiv\text{N}$).
- $\delta \sim 100\text{-}110$ ppm: Carbon bearing the nitrile group (C-CN).
- $\delta \sim 56\text{-}58$ ppm: The methoxy carbon ($-\text{OCH}_3$).

Synthesis and Mechanistic Insights

A robust and high-yielding synthesis of **2-Methoxy-4-nitrobenzonitrile** can be achieved via the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-4-nitrobenzonitrile.[\[5\]](#)[\[6\]](#)



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Plausible synthetic workflow for **2-Methoxy-4-nitrobenzonitrile**.

Causality Behind Experimental Choices

- Starting Material: 2-Hydroxy-4-nitrobenzonitrile is an ideal precursor. The phenolic proton is acidic and easily removed to form a nucleophilic phenoxide.
- Base and Solvent: Potassium carbonate (K_2CO_3) is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 mechanism without interfering.^[5]
- Methylating Agent: Dimethyl sulfate ($(CH_3)_2SO_4$) is a highly efficient and reactive methylating agent for this transformation. Methyl iodide (CH_3I) is an alternative but dimethyl sulfate is often preferred in industrial settings.

Step-by-Step Experimental Protocol

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone (10 mL per gram of starting material).
- Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes.
- Addition of Methylating Agent: Slowly add dimethyl sulfate (1.2 eq) dropwise to the suspension.

- Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
- Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield **2-Methoxy-4-nitrobenzonitrile** as a yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of **2-Methoxy-4-nitrobenzonitrile** as a synthetic intermediate stems from the selective reactivity of its functional groups. The most pivotal transformation is the reduction of the nitro group to a primary amine.



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Key reaction and synthetic application workflow.

Key Reaction: Nitro Group Reduction

The conversion of the nitro group to an amine unlocks the potential for building complex heterocyclic systems, such as quinazolines, which are prevalent in kinase inhibitors.^{[7][8]}

Step-by-Step Protocol: Reduction to 4-Amino-2-methoxybenzonitrile

- Setup: In a round-bottom flask, suspend **2-Methoxy-4-nitrobenzonitrile** (1.0 eq) in ethanol.
- Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 3.0-4.0 eq) in concentrated hydrochloric acid.^[7]
- Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC.
- Neutralization: After completion, cool the reaction to room temperature and carefully neutralize the acid by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (~8-9), which will precipitate tin salts.
- Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield 4-Amino-2-methoxybenzonitrile.

Applications in Drug Discovery and Research

The structural motifs within **2-Methoxy-4-nitrobenzonitrile** and its derivatives are highly relevant to modern therapeutic design.

Precursor for Kinase Inhibitors

Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.^[9] Many FDA-approved kinase inhibitors feature a quinazoline core. The derivative, 4-Amino-2-methoxybenzonitrile, is a crucial building block for constructing this scaffold. For example, a closely related isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor.^{[7][10]} This highlights the importance of the aminobenzonitrile scaffold derived from the title compound in accessing this privileged class of therapeutics.

Modulation of Inflammatory Pathways

Recent findings have identified **2-Methoxy-4-nitrobenzonitrile** as an inhibitor of the CXCR2 receptor.^[11] CXCR2 is a key chemokine receptor expressed on neutrophils and other immune cells that mediates their migration to sites of inflammation.^{[12][13]} By blocking CXCR2, antagonists can prevent excessive neutrophil accumulation and subsequent tissue damage.

This makes CXCR2 a promising target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).^{[12][14]} The activity of **2-Methoxy-4-nitrobenzonitrile** against this target suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Safety and Handling

2-Methoxy-4-nitrobenzonitrile is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

Hazard Class	GHS Hazard Statement
Acute Toxicity	H302: Harmful if swallowed. ^[1]
	H312: Harmful in contact with skin. ^[1]
	H332: Harmful if inhaled. ^[1]
Skin Irritation	H315: Causes skin irritation. ^[1]
Eye Irritation	H319: Causes serious eye irritation. ^[1]
Respiratory Irritation	H335: May cause respiratory irritation. ^[1]

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Use a certified respirator or work in a chemical fume hood to avoid inhalation of dust.
- Handling: Avoid creating dust. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-4-nitrobenzonitrile is more than a simple organic intermediate; it is a versatile and valuable building block for addressing complex challenges in modern medicine. Its well-defined

physicochemical properties and predictable reactivity allow for its strategic incorporation into synthetic pathways targeting high-value therapeutic agents. From the established realm of kinase inhibitors to the promising field of CXCR2 modulation for inflammatory diseases, this compound offers researchers a reliable and potent tool for innovation in drug discovery and development.

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References

- 1. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Methoxy-4-nitrobenzonitrile 98 101084-96-2 [sigmaaldrich.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 13. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

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